molecular formula C10H15ClFNO B593011 4-Fluororacephedrine hydrochloride CAS No. 7799-72-6

4-Fluororacephedrine hydrochloride

Cat. No.: B593011
CAS No.: 7799-72-6
M. Wt: 219.684
InChI Key: FENYPFLMDTWUKZ-YZUKSGEXSA-N
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Description

4-Fluororacephedrine hydrochloride is an organic compound with the molecular formula C10H14FNO . It is offered for research and development purposes with a typical purity of 99% . Important Note: The specific research applications, mechanistic pathways, and detailed pharmacological profile of this compound are not well-documented in the publicly available literature retrieved from this search. Further scientific data from specialized databases and primary research articles is required to provide a comprehensive description of its value to researchers. This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. All safety data sheets and handling instructions must be consulted prior to use.

Properties

IUPAC Name

(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,10,12-13H,1-2H3;1H/t7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENYPFLMDTWUKZ-YZUKSGEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)F)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7799-72-6
Record name 4-Fluororacephedrine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007799726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-FLUORORACEPHEDRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G60876810G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of 4 Fluororacephedrine Hydrochloride

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-Fluororacephedrine hydrochloride reveals several viable synthetic pathways. The primary disconnection points are typically the carbon-nitrogen bond and the carbon-carbon bond connecting the aromatic ring to the propanol (B110389) backbone.

A common strategy involves disconnecting the hydrochloride salt to the free base, 4-Fluororacephedrine. The N-methyl group can be introduced late in the synthesis via reductive amination of a primary amine or other N-functionalization methods. The crucial 1,2-amino alcohol moiety suggests precursors such as α-aminoketones or their derivatives.

Key Disconnections:

C-N Bond Disconnection: This leads back to a 1-(4-fluorophenyl)-1-hydroxypropan-2-one precursor and methylamine. The challenge lies in the stereoselective reduction of the resulting imine or reductive amination.

Cα-Cβ Bond Disconnection: This approach might start from a 4-fluorobenzaldehyde (B137897) derivative and a nitroethane anion, followed by reduction of the nitro group and subsequent N-methylation.

Aromatic Ring-Side Chain Disconnection: This strategy begins with a pre-functionalized side chain, such as 2-(methylamino)propan-1-ol, which is then coupled with a 4-fluorophenyl organometallic reagent.

The most convergent and commonly employed strategies often start with precursors that already contain the 4-fluorophenyl group, such as 4-fluorobenzaldehyde or 1-(4-fluorophenyl)propan-1-one, to which the amino alcohol functionality is then appended.

Stereoselective Synthesis of the 1,2-Amino Alcohol Moiety

The central challenge in synthesizing 4-Fluororacephedrine is the establishment of the two contiguous stereocenters (at C1 and C2) with the correct relative stereochemistry (erythro for ephedrine (B3423809) analogues). This requires highly controlled stereoselective methods.

Chiral Auxiliaries and Asymmetric Catalysis

Asymmetric synthesis is paramount for producing enantiomerically enriched compounds. sigmaaldrich.com Chiral auxiliaries and asymmetric catalysis are two powerful approaches to achieve this control.

Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comacs.org For the synthesis of ephedrine analogues, pseudoephedrine itself has been widely used as a chiral auxiliary in diastereoselective alkylation reactions to create enantiomerically enriched products. acs.orgnih.govharvard.edunih.gov For instance, an N-acyl derivative of a chiral auxiliary like an oxazolidinone can be alkylated to set one stereocenter, followed by cleavage of the auxiliary and further manipulation to form the second stereocenter.

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. umontreal.ca For the synthesis of the 2-arylethylamine motif present in 4-Fluororacephedrine, transition metal catalysis has been a key strategy. mdpi.com Methods like asymmetric hydrogenation of enamines or asymmetric transfer hydrogenation of imines using chiral rhodium, ruthenium, or iridium catalysts can establish the stereocenter at the C2 position with high enantioselectivity. mdpi.com

MethodCatalyst/AuxiliaryKey TransformationStereocontrol
Chiral Auxiliary (1S,2S)-PseudoephedrineDiastereoselective alkylation of amidesHigh d.r.
Chiral Auxiliary Evans OxazolidinoneAsymmetric alkylationHigh e.e.
Asymmetric Catalysis Chiral Rh(I) or Ir(I) complexesAsymmetric hydrogenation of enaminesHigh e.e.
Asymmetric Catalysis Chiral Phosphoric AcidReductive amination via DKRGood e.e. mdpi.com

e.e. = enantiomeric excess; d.r. = diastereomeric ratio; DKR = dynamic kinetic resolution

Diastereoselective Routes to Substituted Propan-1-ols

Once a key stereocenter is established, the second stereocenter must be introduced with the correct relative configuration. Diastereoselective reductions are a common method to achieve this. For example, the reduction of an α-amino ketone precursor, such as 2-(methylamino)-1-(4-fluorophenyl)propan-1-one, can yield the desired erythro diastereomer (racephedrine configuration) or the threo diastereomer (pseudoephedrine configuration) depending on the reducing agent and reaction conditions.

Another approach involves the regioselective addition of an organometallic reagent to a chiral precursor like (S)-propylene oxide, which can provide an (S)-aryl-2-propanol. researchgate.net Subsequent conversion of the alcohol to a leaving group, followed by azide (B81097) displacement and reduction, can yield the desired amino alcohol structure. researchgate.net

Regioselective Fluorination Strategies for the Aromatic Ring

The introduction of the fluorine atom at the C4 position of the aromatic ring must be precise. This is most commonly achieved by using a starting material that is already regioselectively fluorinated.

Starting from Fluorinated Precursors: The most straightforward method is to begin the synthesis with a commercially available 4-fluoro-substituted aromatic compound. Examples of such precursors include:

4-Fluorobenzaldehyde

4-Fluorobenzonitrile

4-Fluorophenylmagnesium bromide

Using these precursors ensures the fluorine is correctly positioned from the outset, avoiding potential issues with regioselectivity in later steps. For example, a Grignard reaction between 4-fluorophenylmagnesium bromide and a suitable electrophile can form the carbon skeleton.

Late-Stage Fluorination: While less common for this specific target, late-stage fluorination can be achieved through various methods. Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) on an activated aromatic ring is one possibility. organic-chemistry.org Alternatively, nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group (e.g., nitro or halo group) at the 4-position can be employed, although this often requires harsh conditions or electron-withdrawing groups. beilstein-journals.org

Amine Functionalization and Hydrochloride Salt Formation

The final steps of the synthesis typically involve the introduction or modification of the amine group and the formation of the hydrochloride salt.

Amine Functionalization: If the synthesis proceeds through a primary amine or an azide, the N-methyl group can be introduced via reductive amination using formaldehyde (B43269) and a reducing agent (e.g., sodium borohydride (B1222165), formic acid). Alternatively, direct methylation with a methylating agent like methyl iodide can be used, though this risks over-methylation.

Hydrochloride Salt Formation: The conversion of the free base of 4-Fluororacephedrine to its hydrochloride salt is a standard acid-base reaction. spectroscopyonline.com This is typically done to improve the compound's water solubility, stability, and handling characteristics for research applications. spectroscopyonline.comgoogle.com The process involves dissolving the free base in a suitable organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) and adding a solution of hydrochloric acid (often as a solution in the same or another solvent, or as gaseous HCl). The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Synthesis of Deuterated and Radiolabeled Analogues for Research

For use in metabolic studies, bioanalytical assays, or in vivo imaging, isotopically labeled versions of 4-Fluororacephedrine are required.

Deuterated Analogues: Deuterium (B1214612) labels can be introduced by using deuterated reagents at specific synthetic steps. For example, using deuterated sodium borohydride (NaBD₄) for a key reduction can install a deuterium atom at a specific position. Alternatively, the N-methyl group can be deuterated by using deuterated formaldehyde (CD₂O) in a reductive amination step.

Radiolabeled Analogues: For applications like Positron Emission Tomography (PET), radiolabeling with a positron-emitting isotope is necessary. Fluorine-18 ([¹⁸F]) is a commonly used isotope for this purpose. The synthesis of [¹⁸F]-labeled 4-Fluororacephedrine would likely involve a late-stage radiofluorination step to maximize the radiochemical yield due to the short half-life of ¹⁸F (approx. 110 minutes).

One established strategy for synthesizing similar [¹⁸F]fluorinated β-phenethylamines involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride ion. nih.gov A chiral cyclic sulfamidate precursor, for example, can undergo stereospecific ring-opening upon reaction with [¹⁸F]F⁻ to yield the desired radiolabeled product with high specific activity. nih.gov This method allows for the rapid and stereocontrolled introduction of the radioisotope at the final stage of the synthesis.

Label TypeIsotopePrecursor ExampleMethod
Stable Isotope Deuterium (²H)2-Amino-1-(4-fluorophenyl)propan-1-oneReductive amination with CD₂O
Radioisotope Fluorine-18 (¹⁸F)Chiral cyclic sulfamidate of 1-(4-chlorophenyl)-2-(methylamino)propan-1-olNucleophilic substitution with [¹⁸F]F⁻

Advanced Structural Characterization and Purity Assessment of 4 Fluororacephedrine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei.

¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation

The combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a powerful tool for the structural confirmation of 4-Fluororacephedrine hydrochloride. The ¹H NMR spectrum reveals the presence and connectivity of protons within the molecule. Diagnostic signals include those for the aromatic protons, the methyl group protons, and the protons on the aliphatic chain.

The ¹³C NMR spectrum complements the proton data by identifying the carbon skeleton. The presence of a carbon-fluorine bond induces characteristic splitting patterns in the ¹³C spectrum, which are significant for confirming the position of the fluorine atom on the aromatic ring. bath.ac.uk For instance, the carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF), while carbons further away show smaller long-range couplings. bath.ac.uk

¹⁹F NMR is particularly diagnostic for fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.cz The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum provides direct evidence of its electronic environment and confirms the para-substitution pattern. bath.ac.ukicpms.cz The coupling between ¹⁹F and nearby ¹H and ¹³C nuclei further corroborates the structural assignment. bath.ac.uknih.gov

Table 1: Illustrative NMR Data for a Related Fluorinated Compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹H (Aromatic) 7.1-7.3 m -
¹H (CH-OH) 4.8 d J = 4.5
¹H (CH-NH) 3.5 m -
¹H (N-CH₃) 2.5 s -
¹H (C-CH₃) 1.0 d J = 6.8
¹³C (C-F) 162 d ¹JCF = 245

Note: This table provides representative data for a similar compound and is for illustrative purposes only. Actual values for this compound may vary.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms and elucidating the stereochemistry of this compound. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range couplings between protons and carbons, helping to piece together the molecular framework. bath.ac.ukmdpi.com

For determining the relative stereochemistry of the two chiral centers in 4-Fluororacephedrine (the erythro and threo isomers), Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons, providing information about their spatial proximity and thus the relative configuration of the stereocenters.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govlabmanager.combioanalysis-zone.comresearchgate.net Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with high precision. bath.ac.uk This allows for the calculation of the exact molecular formula, a fundamental piece of data for confirming the identity of this compound. nih.govresearchgate.net For example, the protonated molecule [M+H]⁺ would be observed, and its measured exact mass would be compared to the theoretical mass calculated for the chemical formula C₁₀H₁₅FNO⁺. bath.ac.uk

Table 2: HRMS Data for a Flephedrone Isomer

Ion Theoretical m/z Measured m/z

Source: Adapted from a study on a related compound, flephedrone. bath.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.commdpi.com The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and the C-F stretch.

Table 3: Key Vibrational Modes for this compound

Functional Group IR Frequency (cm⁻¹) Raman Shift (cm⁻¹)
O-H Stretch ~3300 (broad) Weak
N-H Stretch ~3250 Moderate
Aromatic C-H Stretch ~3050 Strong
Aliphatic C-H Stretch ~2900-3000 Strong
C=C Aromatic Stretch ~1600, 1500 Strong

Note: These are approximate frequency ranges and can vary based on the specific molecular environment and physical state.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govlibretexts.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and the absolute configuration of the chiral centers. nih.govksu.edu.sabioscience.fi This technique provides unambiguous proof of the molecular structure and its stereochemistry, crucial for distinguishing between the different stereoisomers. nih.gov

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. nih.govsemanticscholar.orgsemanticscholar.orgfarmaciajournal.com By using a suitable stationary phase and mobile phase, it is possible to separate the main compound from any impurities or degradation products. semanticscholar.orgsemanticscholar.org Chiral chromatography, a specialized form of HPLC, can be employed to separate the enantiomers of the erythro and threo diastereomers of 4-Fluororacephedrine.

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity analysis. bath.ac.uk It allows for the separation of volatile compounds and can be used to quantify the purity of this compound and identify any volatile impurities. bath.ac.uk

Table 4: Compound Names Mentioned

Compound Name
This compound
Flephedrone
Benzocaine
Mephedrone
Ephedrine (B3423809)
Pseudoephedrine
3,4-methylenedioxyamphetamine (MDA)
3,4-methylenedioxy-N-methylamphetamine (MDMA)
Acetaminophen
Phenylephrine hydrochloride
Caffeine
Glucose
Drotaverine hydrochloride
Tetramisole hydrochloride

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar molecule like 4-Fluororacephedrine, analysis can be performed on the free base after extraction or, more commonly, after derivatization to increase volatility and improve peak shape.

In a typical analysis, the hydrochloride salt is converted to the free base and then may be derivatized. A common derivatization agent for compounds with hydroxyl and amine groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogens on the hydroxyl and secondary amine groups to trimethylsilyl (B98337) (TMS) ethers and amines, respectively.

Upon injection into the GC, the derivatized or underivatized compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the molecule elutes into the mass spectrometer, where it is ionized, typically by electron impact (EI). The high energy of EI (70 eV) causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint."

The fragmentation of 4-Fluororacephedrine is predicted to follow pathways characteristic of ephedrine and its analogs. The primary fragmentation is an alpha-cleavage (β-homolytic cleavage) at the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation, which is often the base peak in the spectrum. For 4-Fluororacephedrine, this would be the [CH(CH₃)NHCH₃]⁺ fragment. Other significant fragments arise from the cleavage of the benzyl-carbon bond and rearrangements involving the fluorophenyl group.

Table 1: Hypothetical GC-MS Method Parameters and Predicted Fragmentation Data for 4-Fluororacephedrine.
ParameterValue/Description
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier GasHelium, constant flow 1.0 mL/min
Oven ProgramInitial 100°C, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temp.250°C
MS IonizationElectron Impact (EI), 70 eV
Mass Scan Range40-400 amu
Predicted Mass Fragments (m/z)
m/z 183Molecular Ion [M]⁺ (likely low abundance)
m/z 168[M-CH₃]⁺
m/z 125[F-C₆H₄-CHOH]⁺ (Fluorotropylium-like cation)
m/z 109[F-C₆H₄]⁺ (Fluorophenyl cation)
m/z 58[CH(CH₃)NHCH₃]⁺ (Base Peak from α-cleavage)

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. Coupled with a Diode Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra across a range of UV-visible wavelengths for any eluting peak. This provides both quantitative data (from peak area at a specific wavelength) and qualitative information (from the UV-Vis spectrum), which aids in peak identification and purity assessment.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The presence of the fluorophenyl group provides a strong chromophore, making it well-suited for UV detection. Based on the spectra of related compounds like ephedrine, the primary absorption maximum (λmax) is expected in the low UV range (200-220 nm), with secondary, less intense maxima at higher wavelengths corresponding to the π-π* transitions of the aromatic ring. sielc.comnih.govresearchgate.net The DAD can monitor across this entire range, and chromatograms can be extracted at the wavelengths of maximum absorbance to ensure the highest sensitivity.

Table 2: Hypothetical HPLC-DAD Method for the Analysis of this compound.
ParameterValue/Description
HPLC ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: 0.1% Phosphoric Acid in Water B: Acetonitrile
Elution ModeIsocratic: 70% A / 30% B
Flow Rate1.0 mL/min
Column Temp.30°C
Injection Volume10 µL
DAD WavelengthsCollection: 200-400 nm Quantification: 210 nm
Expected λmax~210 nm, ~265 nm
Expected Retention Time~4.5 minutes

Chiral HPLC for Enantiomeric Purity Determination

4-Fluororacephedrine is a chiral compound, existing as a pair of enantiomers: (1S,2R)-4-fluororacephedrine and (1R,2S)-4-fluororacephedrine. Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by standard chromatographic techniques. Chiral HPLC is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Direct chiral separation is most commonly achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely successful for separating ephedrine analogues. researchgate.netphenomenex.combu.edu The separation mechanism on these phases is complex, involving multiple interactions such as hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector in the CSP. These interactions form transient diastereomeric complexes with different stability, leading to different retention times for the enantiomers.

The choice of mobile phase is critical and can dramatically influence the separation. Normal phase (e.g., hexane/alcohol mixtures) or polar organic modes are often preferred for this class of compounds to achieve baseline resolution.

Preclinical Pharmacological Investigations: Mechanistic Studies

In Vitro Receptor Binding and Neurotransmitter Transporter Interaction Profiles

The interaction of a compound with various receptors and transporters is fundamental to understanding its mechanism of action. For 4-Fluororacephedrine hydrochloride, this profile is inferred from data on 4-fluoroamphetamine.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are employed to determine the affinity of a compound for different receptors. Studies on 4-fluoroamphetamine have revealed its binding affinity (Ki) for several serotonin (B10506) receptors. The compound displays a notable affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org It has also been shown to act as a partial agonist at the 5-HT2B receptor with very low potency. wikipedia.org

ReceptorKi (nM)
5-HT2A11,300 wikipedia.org
5-HT2C7,800 wikipedia.org
Data derived from studies on 4-fluoroamphetamine.

Competitive Binding Studies at Monoamine Transporters (DAT, NET, SERT)

The primary mechanism of action for many psychoactive compounds involves their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). researchgate.net Competitive binding studies, which measure the concentration of a drug required to inhibit the binding of a radiolabeled ligand by 50% (IC50), indicate that 4-fluoroamphetamine interacts with all three transporters. regulations.govfrontiersin.org It shows the highest potency at the norepinephrine transporter, followed by the dopamine transporter, and has a significantly lower potency at the serotonin transporter. frontiersin.org This profile suggests a predominantly catecholaminergic activity.

TransporterIC50 (nM) for Uptake Inhibition
Dopamine Transporter (DAT)770 wikipedia.org
Norepinephrine Transporter (NET)420 wikipedia.org
Serotonin Transporter (SERT)6800 wikipedia.org
Data derived from studies on 4-fluoroamphetamine.

Functional Assays for Transporter Uptake Inhibition and Efflux

Beyond simply binding to transporters, it is important to understand the functional consequences, namely whether a compound inhibits the reuptake of neurotransmitters or induces their efflux (release). 4-fluoroamphetamine has been characterized as both a reuptake inhibitor and a releasing agent for dopamine, norepinephrine, and serotonin. wikipedia.orgregulations.gov The half-maximal effective concentrations (EC50) for release are 200 nM for dopamine, 37 nM for norepinephrine, and 730 nM for serotonin. wikipedia.org This indicates that it is a potent releaser of norepinephrine and dopamine, with a less pronounced effect on serotonin release.

In Vitro Enzyme Activity and Inhibition Studies

The metabolic fate of a compound, including its interaction with key enzymes, is a critical aspect of its pharmacological profile.

Monoamine Oxidase (MAO) A and B Inhibition Kinetics

EnzymeIC50 (nM)
MAO-A16,000 wikipedia.org
MAO-BData not available
Data derived from studies on 4-fluoroamphetamine.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. scirp.orgresearchgate.net The carbon-fluorine bond at the 4-position of the phenyl ring in 4-fluoroamphetamine is thought to be resistant to deactivation by cytochrome P450 oxidases. wikipedia.org This suggests that this compound may also exhibit metabolic stability at this position. However, studies on the related compound 4-fluoromethamphetamine (4-FMA) indicate that it is a CYP450 inhibitor and that its metabolism involves CYP2D6, CYP2E1, and CYP3A4. researchgate.netresearchgate.netwikipedia.org Given that 4-FMA can be metabolized to 4-fluoroamphetamine, it is plausible that these CYP enzymes also play a role in the metabolism of this compound. researchgate.net Detailed in vitro studies on this compound are required to confirm its specific CYP inhibition and induction profile.

Cellular and Subcellular Mechanism of Action

The cellular and subcellular mechanisms of action of this compound are understood primarily through the study of its close structural analogs, particularly other para-fluorinated phenethylamines. These investigations reveal a primary mechanism centered on the modulation of monoamine neurotransmitter systems.

Research utilizing synaptosomes, which are isolated presynaptic nerve terminals, has been instrumental in elucidating the effects of substituted phenethylamines on neurotransmitter release and reuptake. While direct studies on this compound are limited in publicly available literature, extensive research on the closely related compound 4-fluoroamphetamine (4-FA) provides significant insight into its likely mechanism of action.

Studies on rat brain synaptosomes have demonstrated that 4-FA is a potent releaser of norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT). wikipedia.orgregulations.govpsu.edu This action is achieved by interacting with the respective monoamine transporters (NET, DAT, and SERT), causing them to reverse their normal function from reuptake to efflux, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. ecddrepository.org

4-FA also acts as a reuptake inhibitor for these neurotransmitters, although its potency as a releasing agent is generally greater. wikipedia.orgregulations.gov The half-maximal effective concentrations (EC₅₀) for release and the half-maximal inhibitory concentrations (IC₅₀) for reuptake inhibition from studies on 4-FA are detailed in the table below. The data indicates a preference for norepinephrine and dopamine systems over the serotonin system. wikipedia.orgregulations.gov Given that 4-fluoroephedrine (B1145956) is specifically described as a selective norepinephrine releasing agent, it is plausible that this compound shares this characteristic, potentially with a more pronounced effect on norepinephrine compared to dopamine and serotonin. nih.gov

NeurotransmitterActionEC₅₀ (nM) for ReleaseIC₅₀ (nM) for Reuptake InhibitionReference
Norepinephrine (NE)Release/Reuptake Inhibition37420 wikipedia.org
Dopamine (DA)Release/Reuptake Inhibition200770 wikipedia.org
Serotonin (5-HT)Release/Reuptake Inhibition7306800 wikipedia.org

EC₅₀ (Half-maximal effective concentration) for release indicates the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. IC₅₀ (Half-maximal inhibitory concentration) for reuptake inhibition indicates the concentration required to inhibit 50% of the neurotransmitter reuptake.

The interaction of amphetamine-like substances with monoamine transporters initiates a cascade of intracellular signaling events. While specific data for this compound is not available, the known effects of amphetamines on cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) signaling pathways provide a framework for its anticipated actions.

cAMP Signaling: Amphetamines are known to modulate the cAMP signaling pathway. For instance, d-amphetamine has been shown to increase the phosphorylation of the GluR1 subunit of the AMPA receptor in the prefrontal cortex, an effect mediated by the activation of the cAMP pathway through β1-adrenergic receptors. nih.gov This suggests that by increasing extracellular norepinephrine levels, this compound could similarly engage β-adrenergic receptors, leading to an increase in intracellular cAMP levels. The cAMP pathway is a crucial second messenger system involved in a multitude of cellular functions, including synaptic plasticity and gene expression. wikipedia.org

ERK Phosphorylation: The ERK signaling pathway is another key intracellular cascade affected by amphetamines and is implicated in neuronal adaptation and behavioral responses to these substances. nih.gov Studies have shown that d-amphetamine can increase ERK phosphorylation in the prefrontal cortex through a complex mechanism involving β1- and α1-adrenoceptors, as well as NMDA receptors. nih.gov Methamphetamine has also been demonstrated to increase the activation of ERK phosphorylation in various brain regions. biomolther.orgmdpi.com This activation can lead to the phosphorylation of downstream targets like the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in neuronal plasticity. biomolther.org Given that this compound is expected to increase synaptic concentrations of norepinephrine and dopamine, it is plausible that it would also modulate ERK signaling pathways in a similar fashion to other amphetamines.

Metabolism and Disposition Studies in Preclinical Models

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be cleared by the liver in vivo. nuvisan.com These assays typically use liver subcellular fractions, such as microsomes, or intact liver cells, like hepatocytes, from various preclinical species (e.g., rat, mouse, dog) and humans. nih.govnuvisan.comresearchgate.net The compound is incubated with these systems, and its disappearance over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Identification and Structural Elucidation of Phase I Metabolites

Phase I reactions introduce or expose functional groups (like -OH or -NH2) on a drug molecule, typically making it slightly more water-soluble and preparing it for Phase II reactions. nih.gov For 4-Fluororacephedrine, the principal Phase I pathways are predicted to be oxidative N-dealkylation, hydroxylation at positions other than C4, and deamination.

N-demethylation is a major metabolic pathway for both ephedrine (B3423809) and pseudoephedrine, catalyzed by CYP enzymes in the liver. wikipedia.orgwikipedia.orgresearchgate.net This reaction removes the methyl group from the nitrogen atom. For ephedrine, this produces its active metabolite norephedrine (B3415761) (phenylpropanolamine), while pseudoephedrine is converted to norpseudoephedrine. tga.gov.audrugbank.com It is highly probable that 4-Fluororacephedrine would undergo the same biotransformation. The resulting metabolites would be the corresponding N-demethylated analogs: 4-fluoronorephedrine and 4-fluoronorpseudoephedrine.

Aromatic hydroxylation, specifically at the para-position (C4), is a known metabolic route for ephedrine, yielding 4-hydroxyephedrine. oup.comresearchgate.netnih.gov However, in 4-Fluororacephedrine, this position is blocked by the fluorine atom, preventing this specific transformation. wikipedia.organnualreviews.org While hydroxylation at other positions (ortho or meta) on the phenyl ring is theoretically possible, it is generally a much less favored reaction for phenethylamine-type compounds. Studies on 4-fluoroamphetamine have shown that ring hydroxylation can occur, but it is a minor pathway. nih.govmaastrichtuniversity.nl

Oxidative deamination is another documented, though less extensive, pathway for ephedrine. tga.gov.auresearchgate.net This process involves the removal of the amino group and subsequent oxidation, leading to the formation of metabolites like benzoic acid and 1-phenylpropane-1,2-diol. tga.gov.audrugbank.com For 4-Fluororacephedrine, a similar pathway would be expected to yield 4-fluorobenzoic acid and its downstream conjugates.

Table 1: Predicted Phase I Metabolites of 4-Fluororacephedrine

Metabolite NameMetabolic ReactionStructural Change
4-Fluoronorephedrine / 4-FluoronorpseudoephedrineN-DealkylationRemoval of the N-methyl group (-CH₃)
Hydroxy-4-fluororacephedrineAromatic Hydroxylation (ortho or meta)Addition of a hydroxyl group (-OH) to the phenyl ring
4-Fluorobenzoic AcidOxidative Deamination & Side Chain CleavageCleavage of the side chain and oxidation to a carboxylic acid

Identification and Structural Elucidation of Phase II Metabolites

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate (B86663). nih.govlongdom.org This process, known as conjugation, significantly increases the water solubility and molecular weight of the compound, facilitating its excretion from the body, primarily via urine or bile. nih.govnumberanalytics.com

For ephedrine and pseudoephedrine, Phase II metabolism is not extensive for the parent drug itself, as they are largely excreted unchanged. wikipedia.orgresearchgate.net However, metabolites formed during Phase I that possess a new hydroxyl group are prime candidates for conjugation. Studies have demonstrated that hydroxylated metabolites of related compounds undergo subsequent Phase II reactions. For example, the p-hydroxylated metabolite of ephedrine can form a sulfoconjugate. dshs-koeln.de Similarly, a ring-hydroxylated metabolite of 4-fluoroamphetamine was found to be largely conjugated. nih.govmaastrichtuniversity.nl

Therefore, should any aromatic hydroxylation of 4-Fluororacephedrine occur, the resulting hydroxy-4-fluororacephedrine metabolites would be readily conjugated with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to form water-soluble glucuronide and sulfate adducts. drughunter.com The primary alcohol group on the side chain could also theoretically undergo conjugation, although this is less commonly reported for ephedrine-like structures compared to the conjugation of new phenolic hydroxyls.

Table 2: Predicted Phase II Metabolites of 4-Fluororacephedrine

Metabolite NameMetabolic ReactionConjugated Moiety
Hydroxy-4-fluororacephedrine-glucuronideGlucuronidationGlucuronic Acid
Hydroxy-4-fluororacephedrine-sulfateSulfationSulfate Group

Ex Vivo and In Vivo Metabolite Profiling in Animal Tissues and Biofluids

Ex vivo and in vivo studies in preclinical animal models, such as rats or dogs, are essential to confirm the metabolic pathways predicted by in vitro assays. In a typical in vivo study, the compound is administered to the animal, and biological samples like urine, feces, and blood are collected over time. oup.comnih.gov These samples are then analyzed using high-resolution mass spectrometry to identify and quantify the parent drug and its various metabolites. frontiersin.org

For 4-Fluororacephedrine, an in vivo metabolite profile in rat urine would be expected to show a significant proportion of the drug excreted unchanged, consistent with its predicted increased metabolic stability. wikipedia.org The most prominent metabolites would likely be the N-demethylated products, 4-fluoronorephedrine and 4-fluoronorpseudoephedrine. dshs-koeln.detandfonline.com Minor peaks corresponding to products of oxidative deamination (e.g., 4-fluorobenzoic acid) and potentially trace amounts of ring-hydroxylated conjugates (glucuronides or sulfates) might also be detected. tga.gov.aunih.govmaastrichtuniversity.nl Analysis of tissues, particularly the liver, would provide further insight into the primary sites of biotransformation. nih.gov

Plasma Protein Binding Characteristics in Preclinical Species

Data not available.

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Essential Pharmacophore Features for Biological Activity

The essential pharmacophore for the biological activity of 4-Fluororacephedrine and related phenethylamines is the phenethylamine (B48288) backbone itself. nih.gov This core structure is shared with endogenous monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), which allows these compounds to interact with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov

Key pharmacophoric features include:

The Aromatic Ring: The phenyl group is a critical feature for binding to monoamine transporters. It engages in hydrophobic and van der Waals interactions within the transporter binding pocket.

The Ethylamine Side Chain: The two-carbon chain separating the aromatic ring from the amino group is crucial for proper orientation within the binding site.

The Amino Group: The terminal amine, which is protonated at physiological pH, forms a key ionic interaction with an acidic residue (e.g., an aspartate residue) in the transporter. nih.gov This interaction is a primary anchor for the ligand.

The α-Methyl Group: The methyl group at the alpha-carbon (adjacent to the amine) generally increases stimulant activity and can provide resistance to metabolism by monoamine oxidase (MAO).

The β-Hydroxyl Group: The hydroxyl group on the beta-carbon (adjacent to the phenyl ring) is a defining feature of ephedrine-type compounds. This group can influence the mechanism of action, often shifting the compound's properties from a pure releaser to a mixed-acting or reuptake-inhibiting agent.

Impact of Aromatic Ring Substitutions on Potency and Selectivity

Substitutions on the aromatic ring can significantly alter the potency and selectivity of phenethylamine compounds for DAT, NET, and SERT. researchgate.net

The introduction of a halogen, such as fluorine, to the phenyl ring can modulate a compound's activity. The position of this substitution is critical. For many phenethylamines and cathinones, substitution at the 4-position (para-position) of the phenyl ring is well-tolerated and often enhances potency at DAT and NET while having a variable effect on SERT. researchgate.net

In the case of 4-Fluororacephedrine, the fluorine atom is at this para-position. ontosight.ai Studies on related fluorinated cathinones have shown that a 4-fluoro substitution can lead to high selectivity for DAT and NET over SERT. researchgate.net For example, the 4-fluorinated analog of α-PBP (4F-PBP) is a potent inhibitor at NET and DAT but has little potency at SERT. researchgate.net This suggests that 4-Fluororacephedrine likely exhibits a similar preference for dopamine and norepinephrine transporters.

CompoundSubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT Ratio
α-PBPNone0.020.03>10>500
4F-PBP4-Fluoro<0.61<0.61>10>16

Data adapted from studies on related pyrovalerone cathinones. researchgate.net This table illustrates the effect of 4-fluoro substitution on transporter inhibition.

The electronic properties of substituents on the aromatic ring play a significant role. Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group via induction. This can alter the electron density of the aromatic ring, potentially influencing its interaction with amino acid residues in the transporter binding site. The addition of electron-withdrawing groups like fluorine can also increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier. nih.gov

Sterically, fluorine is a relatively small atom, and its substitution at the 4-position does not typically create significant steric hindrance that would prevent binding. This is in contrast to larger substituents, which might clash with the binding pocket and reduce affinity.

Influence of Amine Moiety Modifications on Receptor Interactions

Modification of the amine group is a common strategy in medicinal chemistry to modulate pharmacological activity. For phenethylamines, N-alkylation (the addition of an alkyl group to the nitrogen atom) generally maintains stimulant activity. nih.gov 4-Fluororacephedrine possesses an N-methyl group.

Primary vs. Secondary Amines: Compared to a primary amine (e.g., in norphedrine), a secondary amine like the N-methyl group in 4-Fluororacephedrine often results in increased potency at DAT and NET.

N-Alkylation: Increasing the size of the N-alkyl group beyond methyl (e.g., to ethyl or larger) can have varied effects. In some series, it can decrease potency or shift selectivity. The pyrrolidine (B122466) ring found in pyrovalerone cathinones represents a cyclic form of N-alkylation and typically confers potent DAT/NET inhibition with little to no releasing activity. nih.gov

Stereochemical Contributions to Pharmacological Efficacy and Receptor Binding

4-Fluororacephedrine has two chiral centers, at the α-carbon and the β-carbon. ontosight.ai This means it can exist as four different stereoisomers. The term "racephedrine" in its name implies a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. The spatial arrangement of the atoms is critical for receptor binding, as biological targets are themselves chiral. pace.edu

In the parent ephedrine (B3423809) series, the stereochemistry profoundly affects activity: pace.edunih.gov

(1R,2S)-(-)-Ephedrine and (1S,2R)-(+)-Ephedrine: This enantiomeric pair (erythro configuration) typically exhibits greater central nervous system stimulant effects.

(1S,2S)-(+)-Pseudoephedrine and (1R,2R)-(-)-Pseudoephedrine: This pair (threo configuration) generally has weaker central stimulant effects but more potent peripheral vasoconstrictor actions.

The different affinities of enantiomers for their receptors are due to the specific three-dimensional interactions between the drug and the binding site. pace.edu It is highly probable that the different stereoisomers of 4-Fluororacephedrine will also exhibit significant differences in their binding affinities and potencies at DAT, NET, and SERT. For instance, studies on mephedrone, a related cathinone, have shown that the S-enantiomer is a more potent releaser at SERT than the R-enantiomer. researchgate.net A similar stereoselectivity is expected for 4-Fluororacephedrine.

Computational Chemistry and Molecular Modeling Approaches

Computational methods are valuable tools for understanding the SAR of compounds like 4-Fluororacephedrine. mdpi.com Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide insights into how these molecules bind to transporters.

Molecular Docking: Docking studies can simulate the binding of 4-Fluororacephedrine isomers into the crystal structures of DAT, NET, and SERT (or homology models). These models can help identify key interactions, such as the ionic bond with the conserved aspartate residue and hydrophobic interactions of the 4-fluorophenyl ring within the binding pocket. nih.gov

QSAR: QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.org For fluorinated cathinones, QSAR can be used to predict the potency and selectivity of novel analogs based on descriptors like lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters. mdpi.com

These computational approaches aid in the rational design of new molecules with desired pharmacological profiles and help interpret experimental SAR data. mdpi.com

Ligand-Based Drug Design (e.g., Pharmacophore Modeling)

Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown, relying instead on the properties of molecules known to interact with it. Pharmacophore modeling, a key technique in this approach, identifies the essential steric and electronic features required for a molecule to exert a specific biological effect. researchgate.net

For 4-Fluororacephedrine hydrochloride, a hypothetical pharmacophore model can be constructed based on its known chemical features and its relation to other monoamine releasing agents. wikipedia.orgnih.gov The critical features for interaction with monoamine transporters likely include:

Aromatic Ring: A hydrophobic feature that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket.

Hydrogen Bond Donor/Acceptor: The β-hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial connections within the binding site.

Positive Ionizable Amine: At physiological pH, the secondary amine is protonated, forming a positive ionizable center that can engage in strong electrostatic or hydrogen bond interactions with acidic residues like aspartate. nih.gov

Halogen Feature: The fluorine atom at the para-position can influence binding through various mechanisms, including favorable hydrophobic interactions or the formation of halogen bonds. Studies on related phenethylamines show that para-halogenation significantly impacts activity at monoamine transporters. nih.govfrontiersin.org

A pharmacophore model provides a 3D map of these essential features. By screening virtual libraries of compounds against this model, researchers can identify novel chemical scaffolds that possess the same critical features and are therefore likely to exhibit similar biological activity. annualreviews.org

Table 1: Hypothetical Pharmacophore Model for 4-Fluororacephedrine This table is for illustrative purposes and represents a hypothetical model.

Feature ID Feature Type Constraints (Radius Å) Potential Interacting Residue Type
Feat1 Aromatic Ring (AR) 1.5 Phenylalanine, Tyrosine, Tryptophan
Feat2 Hydrogen Bond Donor (HBD) 1.2 Aspartate, Glutamate, Serine
Feat3 Hydrogen Bond Acceptor (HBA) 1.2 Serine, Threonine, Asparagine
Feat4 Positive Ionizable (PI) 1.0 Aspartate, Glutamate

Molecular Docking Simulations with Proposed Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is invaluable for understanding binding mechanisms and for structure-based virtual screening. eunetworkadultadhd.com Given that 4-Fluororacephedrine (4-FEP) is known to act as a selective norepinephrine releasing agent and a reuptake inhibitor at monoamine transporters, its primary targets for docking simulations would be the human norepinephrine transporter (hNET), dopamine transporter (hDAT), and serotonin transporter (hSERT). wikipedia.orgnih.govnih.gov

A molecular docking simulation of 4-Fluororacephedrine into the active site of hNET or hDAT would likely reveal several key interactions:

The protonated amine would form a strong ionic bond with a conserved aspartate residue (e.g., Asp79 in hDAT), an interaction critical for the binding of most monoamine transporter ligands. nih.gov

The β-hydroxyl group could form hydrogen bonds with polar residues such as serines or threonines within the binding pocket. nih.gov

The fluorinated phenyl ring would be situated in a hydrophobic pocket, potentially forming π-π stacking interactions with aromatic residues like phenylalanine or tyrosine (e.g., Phe76, Tyr156 in hDAT). nih.gov

The para-fluoro substituent could modulate the electronic nature of the aromatic ring, influencing the strength of these stacking interactions, or engage in specific halogen bonding.

The output of a docking simulation includes a binding affinity score, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.net Comparing the binding scores of a series of analogs can help rationalize observed structure-activity relationships.

Table 2: Predicted Interactions and Binding Affinities from a Hypothetical Docking Study This table presents hypothetical data for illustrative purposes, based on docking studies of analogous compounds.

Target Protein Key Interacting Residues Type of Interaction Predicted Binding Affinity (kcal/mol)
hNET Asp75, Ser419, Phe317 Ionic Bond, H-Bond, π-π Stacking -7.5
hDAT Asp79, Tyr156, Phe320 Ionic Bond, π-π Stacking, Hydrophobic -6.8 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. nih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. mdpi.com

To develop a QSAR model for 4-Fluororacephedrine and its analogs, a training set of compounds with structural variations would be required. For instance, a series could be generated by modifying the substituent at the para-position of the phenyl ring (e.g., -H, -CH₃, -Cl, -Br, -CF₃) and measuring their inhibitory potency (IC₅₀) at hNET.

The next step involves calculating various molecular descriptors for each compound in the series. These can include:

Hydrophobicity descriptors: such as LogP (the octanol-water partition coefficient), which is crucial for membrane permeability and hydrophobic interactions. The predicted LogP for 4-fluoroephedrine (B1145956) is 1.0, very close to that of ephedrine (0.9). wikipedia.org

Electronic descriptors: such as the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring.

Steric descriptors: such as Molar Refractivity (MR) or Taft steric parameters, which describe the size and shape of the substituent.

Topological descriptors: which describe the connectivity and branching of the molecule.

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value) to the most relevant descriptors. A typical QSAR equation might take the form:

pIC₅₀ = c₀ + c₁LogP + c₂σ_para + c₃*MR

Such a model, once validated, could predict the hNET inhibitory potency of other racephedrine (B1617728) analogs based solely on their structure, accelerating the discovery of more potent or selective compounds. nih.gov

Table 3: Hypothetical Data for a QSAR Analysis of para-Substituted Racephedrine Analogs This table contains hypothetical data created for the purpose of illustrating the QSAR methodology.

Compound (para-substituent) pIC₅₀ (hNET) LogP Hammett σ(para) Molar Refractivity (MR)
H (Ephedrine) 6.50 0.90 0.00 1.03
F (4-Fluororacephedrine) 6.85 1.00 0.06 0.92
Cl 7.10 1.45 0.23 6.03
CH₃ 6.70 1.38 -0.17 5.65

Analytical Method Development and Validation for Research Applications

The quantitative analysis of 4-Fluororacephedrine hydrochloride in biological samples is critical for research purposes. The development of robust, sensitive, and selective analytical methods is paramount for understanding its pharmacokinetic and metabolic profiles. This section details the methodologies employed for its detection and quantification in complex matrices. Given the limited specific literature for this compound, data from its close structural analog, 4-fluoroamphetamine (4-FA), is utilized to illustrate the analytical principles and practices.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-Fluororacephedrine hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves fluorination of racemic ephedrine derivatives under controlled conditions. Key steps include:

  • Precise stoichiometric ratios to minimize side products (e.g., over-fluorination).
  • Purification via recrystallization using ethanol/water mixtures to isolate the hydrochloride salt.
  • Purity validation using melting point analysis and HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to confirm ≥98% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm fluorination at the C4 position and structural integrity.
  • Mass spectrometry (LC-MS) for molecular weight verification (expected m/z: ~215.6 for [M+H]⁺).
  • FTIR to identify functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

Q. What safety protocols are mandatory when handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Spill management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can HPLC conditions be optimized to quantify this compound in biological matrices?

  • Methodological Answer :

  • Column selection : Use a polar-embedded C18 column to improve retention of polar metabolites.
  • Mobile phase : Gradient elution with 0.1% formic acid in water/acetonitrile (85:15 to 50:50 over 15 min).
  • Detection : UV at 254 nm or tandem MS (MRM transition: 215.6 → 152.1) for enhanced specificity in plasma/serum .

Q. How should researchers address contradictions in reported pharmacological activity data?

  • Methodological Answer :

  • Replicate experimental conditions : Ensure identical assay parameters (e.g., pH, temperature) across studies.
  • Validate purity : Impurities >2% (e.g., unreacted precursors) can skew bioactivity results; re-test using freshly purified batches .
  • Cross-validate assays : Compare results from cell-based (e.g., cAMP modulation) and in vitro receptor-binding assays to identify methodological biases .

Q. What experimental designs are effective for stability studies of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products (e.g., de-fluorinated analogs) via LC-MS.
  • Solution stability : Prepare stock solutions in PBS (pH 7.4) and monitor hydrolysis rates at 4°C, -20°C, and room temperature. Use sodium azide (0.02%) to prevent microbial growth .

Q. Which computational models predict the interaction of this compound with adrenergic receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with α2-adrenergic receptor structures (PDB: 6PR2) to identify binding affinity differences between enantiomers.
  • QSAR modeling : Train models on fluorinated amphetamine analogs to predict metabolic half-life and blood-brain barrier permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.